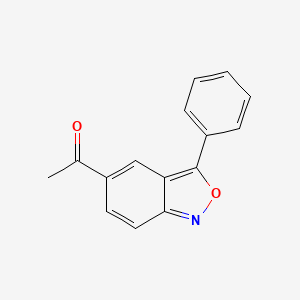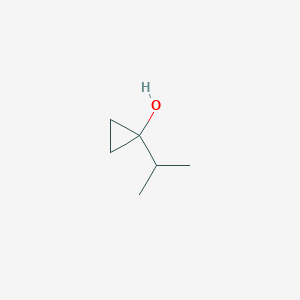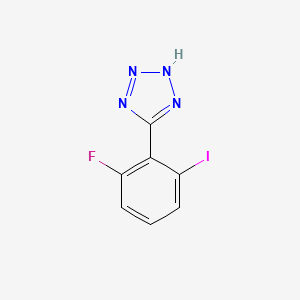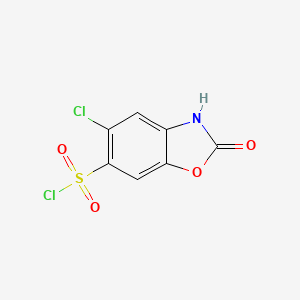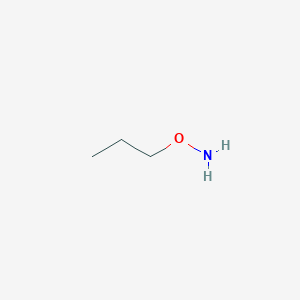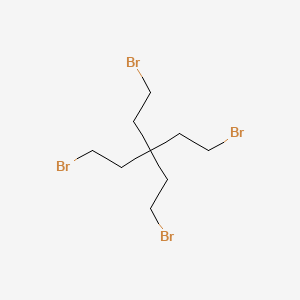
Methyl 2-(3-bromo-5-formyl-4-phenylmethoxyphenyl)acetate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, bromination could introduce the bromo group, a Friedel-Crafts alkylation could introduce the phenylmethoxy group, and an esterification could introduce the acetate group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to its multiple functional groups. For example, the bromo group could participate in substitution or elimination reactions, the formyl group could undergo oxidation or reduction reactions, and the acetate group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo group could increase its density and boiling point, while the presence of the acetate group could make it more polar and increase its solubility in water .Scientific Research Applications
Synthesis and Chemical Reactions
Electrophilic Substitution Reactions
The compound is utilized in electrophilic substitution reactions. For example, formylation under modified Gattermann conditions and bromination with N-bromosuccinimide are used to produce substituted products, highlighting its role in chemical synthesis (Clarke, Scrowston, & Sutton, 1973).
Crystal Structure Analysis
The crystal structure of similar compounds has been determined, which is crucial for understanding their physical and chemical properties (Lee, Ryu, & Lee, 2017).
Role in Synthesis of Other Chemicals
It's used as a key intermediate in the synthesis of various chemicals, demonstrating its importance in the development of new compounds (Drewry & Scrowston, 1969).
Biological Applications
Antiviral Activity
Some derivatives have shown potential in antiviral activity, which can be pivotal for pharmaceutical applications (Mezentseva, Nikolaeva, Golovanova, Krylova, & Fomina, 1991).
Potential in Aldose Reductase Inhibition
Certain derivatives have been evaluated as inhibitors for aldose reductase, suggesting potential therapeutic applications in treating diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Drug Intermediate Synthesis
It's used in organic experiment designs for drug intermediates, indicating its utility in pharmaceutical research and education (Min, 2015).
Miscellaneous Uses
Synthesis of Schiff Bases and Thiazolidinone Derivatives
It's utilized in the synthesis of Schiff bases and thiazolidinone derivatives, which are important for various chemical and biological applications (Fuloria, Fuloria, & Gupta, 2014).
Fungicidal Activity
Novel compounds containing the methyl 2-(methoxyimino) acetate moiety have shown moderate fungicidal activity, demonstrating its potential in agricultural applications (Liu, Li, Chen, Xiong, Yu, Jing, Zheng, Du, & Jiang, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-(3-bromo-5-formyl-4-phenylmethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4/c1-21-16(20)9-13-7-14(10-19)17(15(18)8-13)22-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHGIYOYXSQHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729210 | |
| Record name | Methyl [4-(benzyloxy)-3-bromo-5-formylphenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
583031-89-4 | |
| Record name | Methyl [4-(benzyloxy)-3-bromo-5-formylphenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

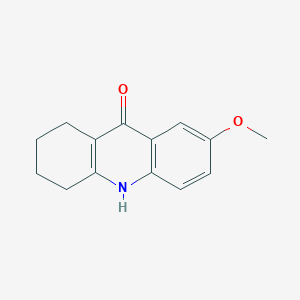

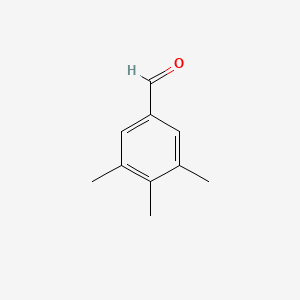
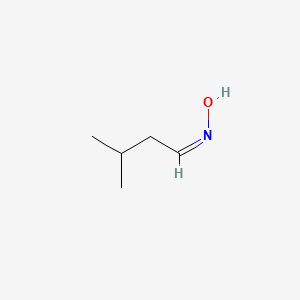
![3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B3054041.png)
